molecular formula C17H23NO4 B13737262 2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran CAS No. 39543-94-7

2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran

Cat. No.: B13737262
CAS No.: 39543-94-7
M. Wt: 305.4 g/mol
InChI Key: GTROMCBCQWPZHN-UHFFFAOYSA-N
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Description

2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran is a complex organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran involves multiple steps, starting with the formation of the benzofuran core. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, a free radical cyclization cascade can be employed to construct the benzofuran ring

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize side reactions. Techniques such as microwave-assisted synthesis (MWI) can be utilized to enhance reaction rates and improve overall efficiency . Additionally, the use of continuous flow reactors may be explored to scale up the production process while maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or amines to secondary amines.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific groups with others, allowing for further derivatization.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the acetyl group may yield carboxylic acids, while reduction of the ketone group can produce secondary alcohols.

Scientific Research Applications

2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, its anti-tumor activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation . Similarly, its antibacterial properties could result from disrupting bacterial cell wall synthesis or interfering with essential metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Psoralen: A benzofuran derivative used in the treatment of skin diseases like psoriasis.

    8-Methoxypsoralen: Another benzofuran compound with applications in phototherapy for skin conditions.

    Angelicin: Known for its anti-inflammatory and anti-cancer properties.

Uniqueness

2-Acetyl-7-(2-hydroxy-3-sec-butylaminopropoxy)benzofuran stands out due to its unique combination of functional groups, which confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable scaffold for developing new compounds with tailored properties.

Properties

CAS No.

39543-94-7

Molecular Formula

C17H23NO4

Molecular Weight

305.4 g/mol

IUPAC Name

1-[7-[3-(butan-2-ylamino)-2-hydroxypropoxy]-1-benzofuran-2-yl]ethanone

InChI

InChI=1S/C17H23NO4/c1-4-11(2)18-9-14(20)10-21-15-7-5-6-13-8-16(12(3)19)22-17(13)15/h5-8,11,14,18,20H,4,9-10H2,1-3H3

InChI Key

GTROMCBCQWPZHN-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O

Origin of Product

United States

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